Cas no 14216-34-3 (Benzoic acid,2-[(methoxycarbonyl)oxy]-)

Benzoic acid,2-[(methoxycarbonyl)oxy]- structure
14216-34-3 structure
Product Name:Benzoic acid,2-[(methoxycarbonyl)oxy]-
CAS No:14216-34-3
MF:C9H8O5
MW:196.156823158264
CID:180777
PubChem ID:26579
Update Time:2025-04-19

Benzoic acid,2-[(methoxycarbonyl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[(methoxycarbonyl)oxy]-
    • 2-methoxycarbonyloxybenzoic acid
    • 2-Methoxycarbonyloxy-benzoesaeure
    • 2-methoxycarbonyloxy-benzoic acid
    • AC1L1BFU
    • Benzoic acid, 2-((methoxycarbonyl)oxy)-
    • BRN 2110011
    • BSPBio_002929
    • Carbomethoxy-salicylsaeure
    • CARBONIC ACID, METHYL ESTER, ESTER with SALICYLIC ACID
    • Methoxycarbonyl-salicylsaeure
    • o-Carboxyphenyl carbonic acid methyl ester
    • Salicylsaeure-O-carbonsaeuremethylester
    • SPECTRUM211363
    • SureCN47856
    • 14216-34-3
    • IIHSMXMTENPGDE-UHFFFAOYSA-N
    • AKOS004905055
    • UNII-UI6KKA249B
    • CHEMBL1530334
    • UI6KKA249B
    • 3-10-00-00105 (Beilstein Handbook Reference)
    • DTXSID50161958
    • Salicylic acid, methyl carbonate
    • 2-((methoxycarbonyl)oxy)benzoic acid
    • Benzoic acid, 2-[(methoxycarbonyl)oxy]-
    • O-(Carbomethoxy)salicylic acid
    • NCGC00095796-01
    • NSC 89730
    • SCHEMBL47856
    • NCGC00095796-02
    • NSC89730
    • METHOXYCARBONYLSALICYLIC ACID
    • NSC-89730
    • Inchi: 1S/C9H8O5/c1-13-9(12)14-7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)
    • InChI Key: IIHSMXMTENPGDE-UHFFFAOYSA-N
    • SMILES: O(C(=O)OC)C1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 196.03714
  • Monoisotopic Mass: 196.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 72.8A^2

Experimental Properties

  • Density: 1.343
  • Boiling Point: 346.1°Cat760mmHg
  • Flash Point: 140.9°C
  • Refractive Index: 1.546
  • PSA: 72.83
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD